molecular formula C18H17NO5 B2377760 (2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)oxypropanoic acid CAS No. 2248197-89-7

(2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)oxypropanoic acid

Cat. No.: B2377760
CAS No.: 2248197-89-7
M. Wt: 327.336
InChI Key: LLTVQTCVRBPRME-LLVKDONJSA-N
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Description

“(2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)oxypropanoic acid” is a chemical compound . It is also known as Fmoc-amino acid, which is commonly used in the field of peptide synthesis .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C18H17NO5/c1-11(17(20)21)24-19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m1/s1 . The molecular weight is 327.34 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 327.34 .

Scientific Research Applications

  • Synthesis of Thiazole Carboxylic Acid : Le and Goodnow (2004) developed a high-yield synthesis method for 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, starting from 3‐bromopyruvic acid and N‐Fmoc‐thiourea (Le & Goodnow, 2004).

  • Amino Acid Protecting Group : Mollica et al. (2012) used (2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)oxypropanoic acid as a protecting group in the synthesis of asymmetrically protected 2,7-diaminosuberic acid (Mollica et al., 2012).

  • Bioimaging and Photophysics : Morales et al. (2010) explored the linear and nonlinear photophysics of a water-soluble fluorene derivative for bioimaging purposes, highlighting its potential in integrin imaging (Morales et al., 2010).

  • Cardiovascular and Antibacterial Effects : Soltani Rad et al. (2014) studied the synthesis and biological effects of fluorene and benzophenone O-oxime ethers, including their cardiovascular and antibacterial properties (Soltani Rad et al., 2014).

  • Solid Phase Synthesis of Oligoureas : Guichard et al. (2000) described an efficient synthesis of oligoureas on solid support using derivatives of this compound as activated monomers (Guichard et al., 2000).

  • Transthyretin Fibrillogenesis Inhibitors : Ciccone et al. (2016) investigated fluorenyl-based compounds, including variants of this compound, as inhibitors of transthyretin fibril formation (Ciccone et al., 2016).

  • Reactive Oxygen Species Detection : Setsukinai et al. (2003) developed novel fluorescence probes to detect reactive oxygen species, utilizing derivatives of fluorene compounds (Setsukinai et al., 2003).

  • Functional Materials Research : Wang Ji-ping (2011) studied the properties of fluorene compounds, including their application in polymers, photosensitive materials, and OLEDs (Wang Ji-ping, 2011).

Mechanism of Action

The mechanism of action for this compound is not provided in the search results. As an Fmoc-amino acid, its primary role is likely in the synthesis of peptides, where it acts as a building block .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: Rinse cautiously with water for several minutes .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-11(17(20)21)24-19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTVQTCVRBPRME-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)ONC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)ONC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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